tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
tert-Butyl 3,6-diazabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate with a suitable diazotizing agent. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The diazabicyclohexane ring can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific diazabicyclohexane structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Biological Activity
tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate , with the chemical formula and CAS number 1262407-18-0, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological systems.
Research on the biological activity of this compound suggests that it may interact with various biological targets, potentially influencing enzymatic pathways and receptor activities. The bicyclic structure allows for unique spatial configurations that could enhance binding affinities with specific proteins or enzymes.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
- Neuroprotective Effects : Research has shown that this compound may have neuroprotective effects, possibly through mechanisms that involve reducing oxidative stress or modulating neurotransmitter levels .
- Analgesic Properties : Some studies suggest that it may possess analgesic properties, providing a basis for its use in pain management therapies .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against specific bacterial strains | |
Neuroprotective | Reduction in oxidative stress markers | |
Analgesic | Pain relief in animal models |
Case Study Example
In one notable study, researchers evaluated the efficacy of this compound in a rodent model of neuropathic pain. The results demonstrated a significant reduction in pain-related behaviors compared to control groups, indicating its potential as an analgesic agent.
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are crucial for any therapeutic application:
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-4-6-7(5-11)10-6/h6-7,10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESJIKNHKZMHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856505 | |
Record name | tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262407-18-0 | |
Record name | tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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